molecular formula C17H13N3O4S B2713131 N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide CAS No. 325778-74-3

N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide

Cat. No. B2713131
CAS RN: 325778-74-3
M. Wt: 355.37
InChI Key: NUXMNYUGKHUUGE-UHFFFAOYSA-N
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Description

“N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide” is a complex organic compound that contains several functional groups. It includes a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . Thiazoles are known to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

Thiazole derivatives have been found to disrupt processes related to DNA replication, which allows them to inhibit replication of both bacterial and cancer cells . The exact reactions would depend on the specific substituents and their positions on the thiazole ring.


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Anticancer Potential

MTB has shown promise as an anticancer agent due to its ability to inhibit tumor growth and metastasis. Researchers have explored its impact on various cancer cell lines, including lung adenocarcinoma cells (A549) and embryoblast cells (NIH/3T3) . The compound’s mechanism of action involves interfering with critical cellular pathways, making it a potential candidate for targeted therapies.

Mucoprotective Effects

In animal studies, MTB demonstrated mucoprotective properties against methotrexate (MTX)-induced intestinal mucositis (IM). By mitigating inflammation and oxidative stress, it could serve as a protective agent for patients undergoing chemotherapy .

Supramolecular Chemistry

The crystal structures of MTB and related compounds reveal interesting supramolecular interactions. These interactions play a crucial role in stabilizing the molecular structures. For instance:

Starting Material for Synthesis

MTB serves as a valuable starting material for synthesizing other compounds. Notably, it can be used to create azo dyes and dithiocarbamates. These derivatives find applications in various industries, including textiles, paints, and agriculture .

Pharmaceutical Applications

Secondary amines like MTB are essential building blocks in pharmaceutical chemistry. They contribute to the synthesis of antidepressants, analgesics, and other therapeutic agents. MTB’s structural features make it a versatile precursor for drug development .

Mechanism of Action

While the exact mechanism of action for “N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide” is not known, thiazole derivatives are known to disrupt processes related to DNA replication, which allows them to inhibit replication of both bacterial and cancer cells .

properties

IUPAC Name

N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O4S/c1-24-14-8-4-11(5-9-14)15-10-25-17(18-15)19-16(21)12-2-6-13(7-3-12)20(22)23/h2-10H,1H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUXMNYUGKHUUGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide

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